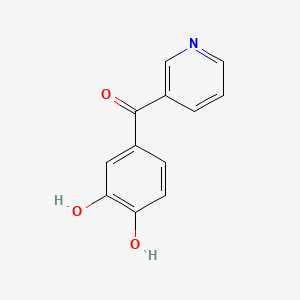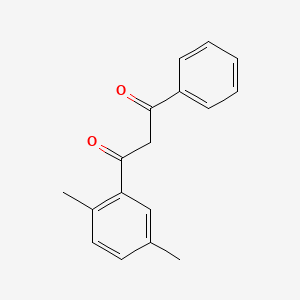![molecular formula C21H20O4S2 B14499853 [Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene CAS No. 62970-87-0](/img/structure/B14499853.png)
[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene is a chemical compound with the molecular formula C21H20O4S2 and a molecular weight of 400.51100 g/mol . This compound is known for its unique structure, which includes two sulfonyl groups attached to a benzyl and phenyl group. It is primarily used in industrial applications and scientific research due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene typically involves the reaction of benzylsulfonyl chloride with phenylmethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure consistent product quality. The final product is typically purified using crystallization or distillation techniques .
Analyse Des Réactions Chimiques
Types of Reactions
[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonyl groups to sulfides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzyl or phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This compound may also interfere with cellular signaling pathways by modifying key proteins involved in signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylsulfonylbenzene: Lacks the additional sulfonylmethyl group, making it less reactive.
Phenylsulfonylmethylbenzene: Similar structure but with only one sulfonyl group, resulting in different chemical properties.
Dibenzylsulfone: Contains two benzyl groups attached to a sulfone, differing in reactivity and applications.
Uniqueness
[Benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene is unique due to its dual sulfonyl groups, which enhance its reactivity and make it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
62970-87-0 |
|---|---|
Formule moléculaire |
C21H20O4S2 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
[benzylsulfonyl(phenyl)methyl]sulfonylmethylbenzene |
InChI |
InChI=1S/C21H20O4S2/c22-26(23,16-18-10-4-1-5-11-18)21(20-14-8-3-9-15-20)27(24,25)17-19-12-6-2-7-13-19/h1-15,21H,16-17H2 |
Clé InChI |
PMCAJTINMMQTAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


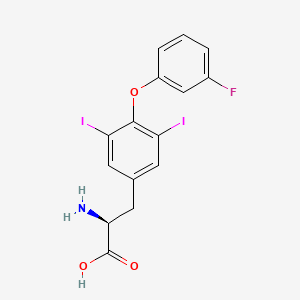
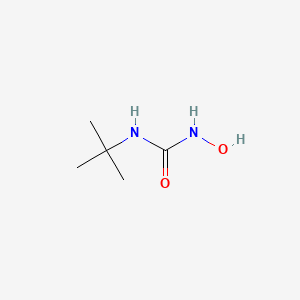
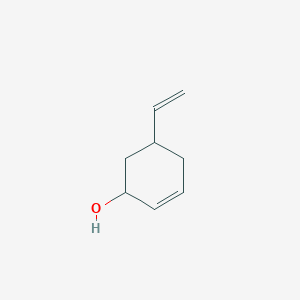

![1H-Isoindole-1,3(2H)-dione, 2-[(4-hydroxy-3,5-dimethylphenyl)methyl]-](/img/structure/B14499804.png)

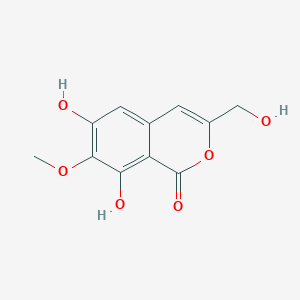
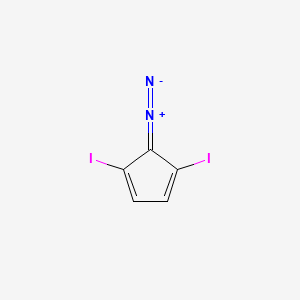
![(E)-1-Phenyl-N-{1-[3-(trifluoromethyl)phenyl]prop-1-en-2-yl}methanimine](/img/structure/B14499844.png)
![1-Ethynyl-1,1,2,2-tetramethyl-2-[3-(pentamethyldisilanyl)propyl]disilane](/img/structure/B14499850.png)

![Methyl [(3,5-dimethylphenoxy)methoxy]acetate](/img/structure/B14499867.png)
